molecular formula C9H18N4O5 B12317824 azido-tris(ethylenoxy)-L-alanine TFA Salt

azido-tris(ethylenoxy)-L-alanine TFA Salt

Cat. No.: B12317824
M. Wt: 262.26 g/mol
InChI Key: BHNVZMHTTIZOKQ-UHFFFAOYSA-N
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Description

Azido-tris(ethylenoxy)-L-alanine TFA Salt is a compound that features an azido group attached to a tris(ethylenoxy) moiety, which is further linked to an L-alanine backbone The trifluoroacetic acid (TFA) salt form enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azido-tris(ethylenoxy)-L-alanine TFA Salt typically involves the following steps:

    Protection of L-alanine: The amino group of L-alanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).

    Attachment of tris(ethylenoxy) moiety: The protected L-alanine is reacted with tris(ethylenoxy) under appropriate conditions to form the desired intermediate.

    Introduction of azido group: The intermediate is then treated with sodium azide to introduce the azido group.

    Deprotection and salt formation: The protecting group is removed, and the compound is converted to its TFA salt form by treatment with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Azido-tris(ethylenoxy)-L-alanine TFA Salt undergoes various types of chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, dimethylformamide (DMF), and elevated temperatures.

    Cycloaddition: Copper(I) catalysts, alkyne substrates, and mild conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), or triphenylphosphine in tetrahydrofuran (THF).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Azido-tris(ethylenoxy)-L-alanine TFA Salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules, including polymers and dendrimers.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of azido-tris(ethylenoxy)-L-alanine TFA Salt involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition and substitution reactions, enabling the compound to modify other molecules. The tris(ethylenoxy) moiety provides flexibility and solubility, while the L-alanine backbone offers a chiral center that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Azido-polyethylene glycol: Similar in structure but lacks the L-alanine backbone.

    Azido-tris(ethylenoxy)-glycine: Similar but uses glycine instead of L-alanine.

    Azido-tris(ethylenoxy)-serine: Similar but uses serine instead of L-alanine.

Uniqueness

Azido-tris(ethylenoxy)-L-alanine TFA Salt is unique due to its combination of an azido group, tris(ethylenoxy) moiety, and L-alanine backbone. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H18N4O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)

InChI Key

BHNVZMHTTIZOKQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-]

Origin of Product

United States

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